molecular formula C21H25N3O2 B11010789 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11010789
M. Wt: 351.4 g/mol
InChI Key: CZBXYNQFXKEBBW-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide: , is an organic compound.

  • Its chemical formula is C₁₀H₁₂O₄ , and its molecular weight is 196.2 g/mol .
  • Physically, it appears as white crystalline or powder form.
  • It is a derivative of an amino acid, exhibiting stability and biological activity.
  • Preparation Methods

    • One common synthetic route involves substitution reactions:
      • Start with benzyl alcohol , which reacts with bromopropyl ketone via substitution. This introduces the propionyl group.
      • Next, react the resulting product with p-toluenesulfonic acid , forming the corresponding p-toluenesulfonate ester.
      • Perform a reductive ketone condensation using ethylene glycol , yielding the ethylene glycol ester of the p-toluenesulfonic acid.
      • Under basic conditions, this ester reacts with an amino acid, leading to the target compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid . This compound shares amino acid characteristics and can be used in peptide synthesis.
  • Chemical Reactions Analysis

      3-(4-Hydroxy-3-methoxyphenyl)propionic acid: is a phenolic carboxylic acid, containing both phenolic and carboxylic acid functional groups.

    • It can undergo common organic reactions, including esterification, etherification, and other transformations.
    • Reagents like acids or bases can facilitate its esterification, while nucleophiles can lead to ether formation.
    • Major products depend on the specific reaction conditions and substrates used.
  • Scientific Research Applications

      Biological Activity: , a major metabolite of , exhibits antioxidant activity (IC50 = 19.5 μM) and is a precursor to vanillic acid.

      Peptide Synthesis: Due to its amino acid-like properties, it finds use in peptide synthesis.

      Metabolism: It is a gut microbiota metabolite and a precursor to vanillic acid.

  • Mechanism of Action

    • The exact mechanism of action for 3-(4-Hydroxy-3-methoxyphenyl)propionic acid may vary depending on its context (e.g., as a metabolite or in peptide synthesis).
    • It likely interacts with molecular targets and pathways relevant to its biological activity.
  • Comparison with Similar Compounds

    • While I don’t have specific information on closely related compounds, further research could explore its uniqueness compared to other phenolic acids.

    Remember that this compound’s applications extend beyond the scope of this article, and additional research may provide more insights.

    Properties

    Molecular Formula

    C21H25N3O2

    Molecular Weight

    351.4 g/mol

    IUPAC Name

    3-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide

    InChI

    InChI=1S/C21H25N3O2/c1-15(2)24-19-7-5-4-6-18(19)23-20(24)14-22-21(25)13-10-16-8-11-17(26-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25)

    InChI Key

    CZBXYNQFXKEBBW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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